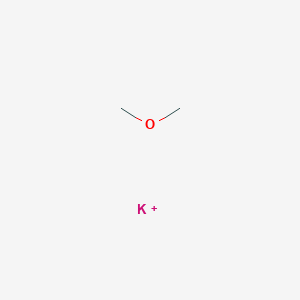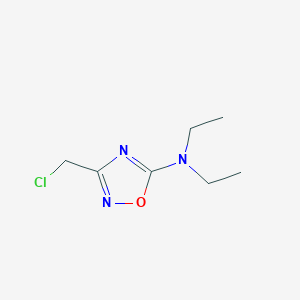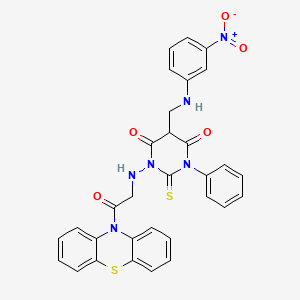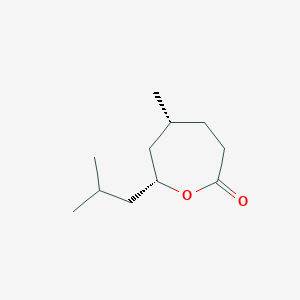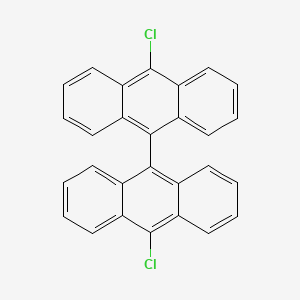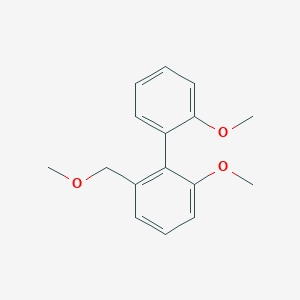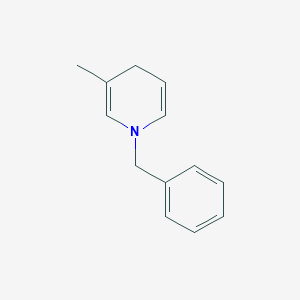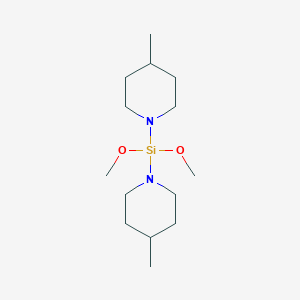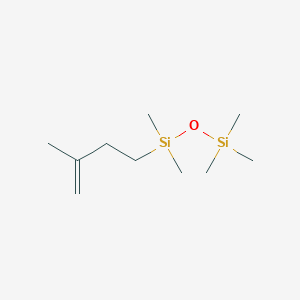
1,1,1,3,3-Pentamethyl-3-(3-methylbut-3-en-1-yl)disiloxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1,3,3-Pentamethyl-3-(3-methylbut-3-en-1-yl)disiloxane: is an organosilicon compound that features a unique structure with two silicon atoms bonded to a central carbon atom, which is further bonded to a 3-methylbut-3-en-1-yl group. This compound is known for its applications in various fields, including materials science and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1,1,3,3-Pentamethyl-3-(3-methylbut-3-en-1-yl)disiloxane can be synthesized through a hydrosilylation reaction. This involves the addition of a silicon-hydrogen bond across an unsaturated carbon-carbon bond, typically catalyzed by platinum-based catalysts such as platinum-divinyltetramethyldisiloxane complex. The reaction is carried out under an inert atmosphere, often at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale hydrosilylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1,1,3,3-Pentamethyl-3-(3-methylbut-3-en-1-yl)disiloxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The silicon atoms can undergo nucleophilic substitution reactions, leading to the formation of various organosilicon derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkoxides and amines are employed in substitution reactions.
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various organosilicon derivatives.
Applications De Recherche Scientifique
Chemistry: 1,1,1,3,3-Pentamethyl-3-(3-methylbut-3-en-1-yl)disiloxane is used as a precursor in the synthesis of advanced materials, including silicon-based polymers and resins. It is also employed in the development of novel catalysts for organic reactions.
Biology: In biological research, this compound is used to modify surfaces of biomaterials to enhance biocompatibility and reduce biofouling. It is also investigated for its potential in drug delivery systems due to its unique structural properties.
Medicine: The compound is explored for its potential in medical applications, such as in the development of silicone-based implants and prosthetics. Its biocompatibility and stability make it a suitable candidate for such applications.
Industry: this compound is widely used in the production of silicone-based lubricants, sealants, and coatings. Its hydrophobic properties make it an excellent choice for water-repellent coatings and surface treatments.
Mécanisme D'action
The mechanism of action of 1,1,1,3,3-Pentamethyl-3-(3-methylbut-3-en-1-yl)disiloxane involves its interaction with various molecular targets, primarily through its silicon atoms. The silicon atoms can form strong bonds with oxygen, nitrogen, and carbon atoms, leading to the formation of stable siloxane linkages. These interactions are crucial in its applications in materials science and surface modification.
Comparaison Avec Des Composés Similaires
1,1,3,3-Tetramethyl-1,3-divinyldisiloxane: This compound has a similar structure but with vinyl groups instead of the 3-methylbut-3-en-1-yl group.
1,1,1,3,3-Pentamethyl-3-acetoxydisiloxane: This compound features an acetoxy group instead of the 3-methylbut-3-en-1-yl group.
Uniqueness: 1,1,1,3,3-Pentamethyl-3-(3-methylbut-3-en-1-yl)disiloxane is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of the 3-methylbut-3-en-1-yl group enhances its reactivity and makes it suitable for specialized applications in organic synthesis and materials science.
Propriétés
Numéro CAS |
153524-67-5 |
|---|---|
Formule moléculaire |
C10H24OSi2 |
Poids moléculaire |
216.47 g/mol |
Nom IUPAC |
dimethyl-(3-methylbut-3-enyl)-trimethylsilyloxysilane |
InChI |
InChI=1S/C10H24OSi2/c1-10(2)8-9-13(6,7)11-12(3,4)5/h1,8-9H2,2-7H3 |
Clé InChI |
QQLJDTAEAYOUCP-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)CC[Si](C)(C)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


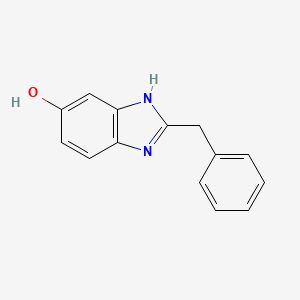

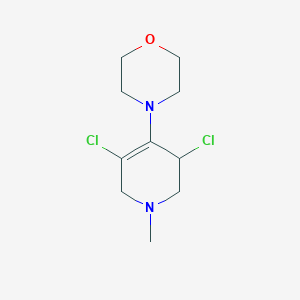
![1,4-Bis[2-[bis(4-fluorophenyl)methoxy]ethyl]piperazine](/img/structure/B14265339.png)
![9-tert-Butyl-2,4-di(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]indole](/img/structure/B14265352.png)
